5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
CAS No.:
Cat. No.: VC15984702
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine -](/images/structure/VC15984702.png)
Specification
Molecular Formula | C7H4F3N3 |
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Molecular Weight | 187.12 g/mol |
IUPAC Name | 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine |
Standard InChI | InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4-5(12-6)3-11-13-4/h1-3H,(H,11,13) |
Standard InChI Key | ZEQYVIOWRNYHGG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC2=C1NN=C2)C(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring at the [4,3-b] positions, with a trifluoromethyl (-CF₃) group at the 5-position. This arrangement confers electron-withdrawing properties and lipophilicity, which are critical for interactions with biological targets.
Spectroscopic Characterization
Detailed NMR studies (¹H, ¹³C, ¹⁵N, and ¹⁹F) of analogous pyrazolo[4,3-c]pyridines reveal distinct chemical shifts for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons (δ 7.5–9.0 ppm in ¹H NMR) . Spin-spin coupling constants, such as = 10–12 Hz, confirm through-space interactions between the -CF₃ group and adjacent protons .
Physicochemical Properties
The trifluoromethyl group significantly lowers the compound’s pKa, enhancing membrane permeability compared to non-fluorinated analogs.
Synthetic Methodologies
Sonogashira Cross-Coupling and Cyclization
A one-pot multicomponent synthesis starting from 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde involves:
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Sonogashira Coupling: Reaction with terminal alkynes (e.g., phenylacetylene) in the presence of Pd(PPh₃)₂Cl₂ and tert-butylamine under microwave irradiation (100°C, 30 min) .
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Cyclization: In situ ring closure via silver triflate-catalyzed intramolecular alkyne hydroamination, yielding 6-substituted derivatives in 52–71% yield .
This method’s efficiency stems from avoiding intermediate isolation, though yields vary with alkyne steric bulk .
Japp–Klingemann Reaction-Based Approach
An alternative route employs 2-chloro-3-nitropyridine precursors:
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SNAr Reaction: Displacement of chloride by hydrazine derivatives.
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Azo-Coupling: Treatment with arenediazonium tosylates to form hydrazones.
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Cyclization: Acid-mediated pyrazole ring annulation, achieving 45–68% yields over three steps .
Key advantages include operational simplicity and compatibility with diverse diazonium salts .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
Sonogashira Cross-Coupling | 52–71 | One-pot procedure | Requires microwave equipment |
Japp–Klingemann Pathway | 45–68 | Broad substrate scope | Multi-step purification |
Microwave-assisted methods reduce reaction times but necessitate specialized instrumentation .
Stability and Degradation Pathways
Hydrolytic Stability
The trifluoromethyl group confers resistance to hydrolytic cleavage at physiological pH (7.4), as demonstrated by <95% remaining after 24 hours in PBS buffer. Degradation primarily occurs via oxidative defluorination at elevated temperatures (>80°C).
Future Directions and Challenges
While current synthetic methods provide access to gram-scale quantities, regioselective functionalization at the 3- and 7-positions remains challenging. Computational modeling predicts that introducing electron-donating groups (e.g., -OCH₃) at these positions could enhance TBK1 selectivity . Additionally, developing enantioselective routes to chiral pyrazolopyridines may unlock applications in asymmetric catalysis.
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